2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride
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Overview
Description
2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride is an organic compound with a complex structure that includes an aminomethyl group, two methoxy groups, and a methyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride typically involves the reaction of 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
2-(aminomethyl)-1,3-dimethoxy-2-methylpropane+HCl→2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of aminomethyl groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride involves its interaction with molecular targets through its aminomethyl and methoxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methylpropan-1-ol: Similar in structure but lacks the methoxy groups.
2-(aminomethyl)-1,3-dimethoxypropane: Similar but without the methyl group on the propane backbone.
Uniqueness
2-(aminomethyl)-1,3-dimethoxy-2-methylpropane hydrochloride is unique due to the presence of both methoxy groups and the aminomethyl group on the same molecule, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups are required.
Properties
CAS No. |
2763776-91-4 |
---|---|
Molecular Formula |
C7H18ClNO2 |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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